molecular formula C8H10FNO B8697672 1-(3-Amino-4-fluorophenyl)ethanol CAS No. 701-42-8

1-(3-Amino-4-fluorophenyl)ethanol

Cat. No.: B8697672
CAS No.: 701-42-8
M. Wt: 155.17 g/mol
InChI Key: WRBRIQRGTCMPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-fluorophenyl)ethanol ( 701-42-8) is a fluorinated aromatic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . This chemical building block is characterized by both an amino group and a chiral ethanol side chain on a fluorinated benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical development. Its molecular structure suggests potential applications in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly where the 3-amino-4-fluoro substitution pattern is required for biological activity. Researchers utilize this compound under controlled conditions, and it must be stored in a dark place, sealed in a dry environment at room temperature to maintain its stability and purity . As a key synthon, it is exclusively intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Note: Specific data on boiling point and detailed mechanistic studies were not available in the searched records.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

701-42-8

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

1-(3-amino-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3

InChI Key

WRBRIQRGTCMPFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)N)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Amino 4 Fluorophenyl Ethanol

Retrosynthetic Analysis and Strategic Planning for 1-(3-Amino-4-fluorophenyl)ethanol Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnections and Target Functional Groups

The primary functional groups in this compound are a chiral secondary alcohol, an aromatic amine, and a fluorine atom on the benzene (B151609) ring. The key retrosynthetic disconnections involve the carbon-carbon bond of the ethanol (B145695) group and the functional group interconversions of the amino group.

A primary disconnection can be made at the C-C bond between the aromatic ring and the ethanol side chain, leading to a substituted aniline (B41778) derivative and a two-carbon synthon. However, a more common and practical approach involves disconnecting the C-OH bond of the alcohol and the N-H bonds of the amine. This leads to the precursor 1-(3-amino-4-fluorophenyl)ethanone. This ketone can be further disconnected through functional group interconversion of the amino group to a nitro group, yielding 1-(3-fluoro-4-nitrophenyl)ethanone, a readily available starting material.

Table 1: Key Retrosynthetic Disconnections

DisconnectionPrecursor(s)Synthetic Transformation
C-OH bond of the alcohol1-(3-Amino-4-fluorophenyl)ethanoneReduction of ketone
N-H bonds of the amine1-(3-Fluoro-4-nitrophenyl)ethanoneReduction of nitro group

Conventional Synthetic Routes to this compound

Conventional synthetic routes to this compound typically involve a multi-step process starting from a commercially available substituted benzene derivative.

Stepwise Formation of the Carbon Skeleton and Introduction of Substituents

A common synthetic pathway commences with 4-fluoro-3-nitroacetophenone. The synthesis proceeds in two main steps:

Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group.

Reduction of the Ketone: The ketone functionality is then reduced to the secondary alcohol.

The order of these reduction steps can be crucial. If the ketone is reduced first, the resulting alcohol may need to be protected before the reduction of the nitro group, adding extra steps to the synthesis. Therefore, the reduction of the nitro group is typically performed first.

Reagent and Catalyst Selection in Established Synthetic Procedures

Reduction of the Nitro Group: The reduction of the aromatic nitro group in 4-fluoro-3-nitroacetophenone to form 1-(3-amino-4-fluorophenyl)ethanone can be achieved using various reagents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. commonorganicchemistry.com Other reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron (Fe) in acidic media can also be employed. wikipedia.org

Reduction of the Ketone: The subsequent reduction of the ketone in 1-(3-amino-4-fluorophenyl)ethanone to yield the final product, this compound, is typically accomplished using a hydride-based reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uklibretexts.orgnumberanalytics.com The reaction with NaBH₄ is generally carried out at room temperature or below. masterorganicchemistry.comchemguide.co.uklibretexts.orgnumberanalytics.com

Table 2: Reagents and Catalysts in Conventional Synthesis

Reaction StepReagent/CatalystSolventTypical Conditions
Nitro ReductionH₂, Pd/CEthanol, MethanolRoom temperature, atmospheric or slightly elevated pressure
SnCl₂, HClEthanolReflux
Fe, HCl/Acetic AcidEthanol/WaterReflux
Ketone ReductionNaBH₄Methanol, Ethanol0°C to room temperature

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of chiral alcohols like this compound is an area where green chemistry can have a significant impact, particularly through the use of biocatalysis.

Biocatalytic reduction of prochiral ketones to chiral alcohols offers a green alternative to traditional chemical methods. srce.hrbibliotekanauki.plnih.gov This approach often utilizes whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, which can operate under mild reaction conditions (room temperature and neutral pH) in aqueous media. bibliotekanauki.plnih.gov This reduces the need for harsh reagents and organic solvents.

Several studies have demonstrated the successful asymmetric reduction of acetophenone (B1666503) derivatives using various biocatalysts, including plant tissues (e.g., carrot, potato) and microorganisms. srce.hrnih.gov These biocatalysts can exhibit high enantioselectivity, leading to the formation of a single enantiomer of the chiral alcohol, which is often a critical requirement for pharmaceutical applications. bibliotekanauki.plnih.gov

For the synthesis of this compound, a potential green approach would involve the use of an engineered alcohol dehydrogenase or a whole-cell system to directly reduce 1-(3-amino-4-fluorophenyl)ethanone with high enantioselectivity. This would eliminate the need for chiral auxiliaries or resolutions, reduce waste, and provide a more sustainable manufacturing process.

Table 3: Comparison of Conventional and Green Synthesis Approaches

FeatureConventional SynthesisGreen (Biocatalytic) Synthesis
Reagents Often uses metal hydrides, strong acids/basesEnzymes or whole-cell biocatalysts
Solvents Organic solvents (e.g., methanol, ethanol, THF)Primarily water
Temperature Can require elevated temperatures (reflux)Typically room temperature
Stereoselectivity Often produces a racemic mixture, requiring resolutionCan be highly enantioselective
Waste Generates metallic and acidic/basic wasteBiodegradable waste
Safety May involve flammable and corrosive materialsGenerally safer

Atom Economy Maximization in this compound Synthesis

Addition reactions are inherently more atom-economical than substitution or elimination reactions, as they involve the combination of all reactant atoms to form the product. rsc.org Therefore, synthetic strategies that utilize addition reactions are favored. For instance, the reduction of a ketone precursor, such as 3-amino-4-fluoroacetophenone, to the desired alcohol is a highly atom-economical step.

The calculation of atom economy is a straightforward method to assess the "greenness" of a reaction. primescholars.com It is determined by the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

Table 1: Theoretical Atom Economy of Selected Reactions

Reaction TypeReactantsProductTheoretical Atom Economy (%)
Ketone Reduction3-amino-4-fluoroacetophenone, H₂This compound100%
Grignard Reaction3-Amino-4-fluorobenzaldehyde, CH₃MgBrThis compound< 100% (due to byproducts)

Development of Safer Solvents and Alternative Reaction Media for this compound Production

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can contribute to air pollution and have negative health effects. Consequently, a significant area of research is the development and implementation of safer solvents and alternative reaction media.

For the synthesis of related compounds, such as 4-amino-3-fluorophenol, solvent systems like ethanol and tetrahydrofuran (B95107) have been utilized. chemicalbook.com While ethanol is considered a greener solvent, tetrahydrofuran is more hazardous. The ideal scenario is to use water, a benign and abundant solvent, whenever possible. google.com Aqueous ethanol solutions are also a viable and more environmentally friendly option. google.com

In some patented processes for similar compounds, such as R-1-(4-fluorophenyl)ethanol, solvents like toluene (B28343) and dichloromethane (B109758) have been employed. google.com However, the trend is moving towards replacing such solvents with greener alternatives. The use of ionic liquids and supercritical fluids as reaction media is also being explored, as they can offer advantages in terms of recyclability and reduced environmental impact.

Catalytic Approaches for Enhanced Sustainability in this compound Synthesis

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. researchgate.net In the synthesis of this compound and its precursors, various catalytic approaches are employed.

A common and efficient method for producing amino-fluoro-aromatic compounds is through the catalytic hydrogenation of a nitro-group precursor. For the synthesis of 4-amino-3-fluorophenol, a related compound, palladium on activated carbon (Pd/C) is a widely used catalyst. chemicalbook.com This heterogeneous catalyst can be easily separated from the reaction mixture and potentially reused, which adds to the sustainability of the process.

Enzymatic catalysis is another promising avenue. For example, carbonyl reductase enzymes can be used for the stereoselective reduction of ketones to alcohols, offering high enantioselectivity under mild conditions. chemsrc.com This is particularly relevant for the synthesis of specific stereoisomers of this compound.

Strategies for Waste Prevention and By-product Minimization in this compound Preparation

Waste prevention is a fundamental principle of green chemistry, aiming to design chemical syntheses that generate minimal or no waste. jocpr.com This can be achieved through various strategies, including the use of highly selective reactions and the recycling of by-products.

In the context of this compound synthesis, a key strategy is to avoid the use of stoichiometric reagents that are not incorporated into the final product. For example, traditional reduction methods might use metal hydrides that generate significant amounts of inorganic waste. In contrast, catalytic hydrogenation using molecular hydrogen as the reductant produces only water as a by-product, representing a much cleaner approach.

The choice of starting materials and synthetic route can also significantly impact waste generation. For instance, a multi-step synthesis with low yields at each step will generate more waste than a shorter, more efficient process. Therefore, process optimization is crucial for waste minimization.

Energy Efficiency Considerations in this compound Synthesis

Reducing energy consumption is another key aspect of sustainable chemical manufacturing. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure, thus minimizing the energy required for heating, cooling, and pressure adjustments. jocpr.com

Catalytic processes often allow for milder reaction conditions compared to non-catalytic alternatives. For example, enzymatic reductions typically occur at or near room temperature. Similarly, some catalytic hydrogenations can be performed under relatively low pressure and temperature.

Process intensification, which involves combining multiple reaction steps into a single, continuous process, can also lead to significant energy savings by eliminating the need for intermediate separation and purification steps.

Novel and Emerging Synthetic Approaches for this compound

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve the efficiency and selectivity of chemical transformations.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of a specific isomer of this compound requires precise control over chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, in the reduction of a nitro-substituted acetophenone, the nitro group must be selectively reduced to an amine without affecting the ketone, or vice versa, depending on the desired synthetic route.

Regioselectivity is the control of the position of a chemical reaction. In the synthesis of the starting materials, for instance, the introduction of the amino and fluoro groups at specific positions on the benzene ring is a critical regioselective step.

Stereoselectivity is the control of the spatial orientation of the atoms in a molecule. The ethanol substituent on the benzene ring creates a chiral center, meaning that this compound can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications and can be achieved using chiral catalysts or enzymes. nih.govrsc.org

Recent advances in asymmetric catalysis and biocatalysis have provided powerful tools for achieving high levels of stereoselectivity in the synthesis of chiral alcohols.

Photochemical and Electrochemical Synthesis Pathways to this compound

Traditional chemical synthesis routes often rely on stoichiometric reagents and harsh reaction conditions. In contrast, photochemical and electrochemical methods offer greener and more efficient alternatives by utilizing light or electricity to drive chemical transformations.

Photochemical Synthesis:

Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are often difficult to achieve through thermal methods. The synthesis of chiral alcohols, for instance, has been approached using photoenzymatic methods. researchgate.net In a potential photochemical route to this compound, a prochiral ketone precursor, 1-(3-amino-4-fluorophenyl)ethanone, could be subjected to asymmetric reduction. This could involve the use of a chiral photosensitizer or a photocatalytic system that facilitates the enantioselective transfer of a hydride to the carbonyl group. For example, photoenzymatic systems combining a photocatalyst for cofactor regeneration with a ketoreductase enzyme could be employed for the stereoselective synthesis of chiral alcohols. researchgate.net

Another photochemical approach could involve the kinetic resolution of a racemic mixture of this compound. In this scenario, a chiral photocatalyst selectively reacts with one enantiomer, allowing for the separation and enrichment of the other. acs.org The development of such methods for structurally similar aromatic alcohols suggests the feasibility of applying these principles to the synthesis of the target compound.

Electrochemical Synthesis:

Electrosynthesis provides another sustainable avenue for chemical transformations, replacing chemical oxidants or reductants with electricity. The electrochemical reduction of ketones to alcohols is a well-established process. For the synthesis of this compound, the electrochemical reduction of 1-(3-amino-4-fluorophenyl)ethanone could be performed. To achieve enantioselectivity, this can be carried out using a chiral electrode, a chiral electrolyte, or a chiral mediator.

Recent advancements in electrocatalysis have demonstrated the selective carboxylation of styrenes to produce 2-phenylpropanoic acid derivatives, showcasing the potential for fine control over reactivity and selectivity in electrochemical reactions. acs.org While direct electrochemical synthesis of chiral amino alcohols is an area of ongoing research, the principles of asymmetric electrochemical reduction are applicable. The use of a sacrificial anode or a mediator system can be fine-tuned to control the reduction potential and favor the formation of the desired alcohol enantiomer. For instance, chemoselective electrochemical oxidation of secondary alcohols has been demonstrated using a recyclable chloride-based mediator, indicating the potential for selective transformations. acs.org

Biocatalytic Transformations in the Preparation of this compound

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov The synthesis of chiral alcohols is a particularly well-developed area for biocatalysis, primarily through the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govnih.gov

The key transformation for producing this compound is the asymmetric reduction of the corresponding ketone, 1-(3-amino-4-fluorophenyl)ethanone. This reaction can be efficiently catalyzed by a wide range of microorganisms or isolated enzymes. The advantages of using biocatalysis for this step are numerous, including the potential for high enantiomeric excess (e.e.) and high yields under environmentally benign conditions. nih.gov

Several strategies can be employed for the biocatalytic reduction:

Whole-Cell Biocatalysis: Using whole microbial cells (e.g., bacteria or yeast) that naturally contain or are engineered to overexpress a suitable ketoreductase. This approach is often cost-effective as it circumvents the need for enzyme purification.

Isolated Enzyme Catalysis: Employing purified ketoreductases. This allows for a cleaner reaction and easier optimization of reaction parameters. A critical aspect of this approach is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which can be achieved using a secondary enzyme system (e.g., glucose dehydrogenase) or a substrate-coupled approach. nih.gov

The substrate, 1-(3-amino-4-fluorophenyl)ethanone, with its amino and fluoro substituents, may require screening of a library of ketoreductases to identify an enzyme with optimal activity and selectivity. The design of multi-enzyme cascade reactions in a one-pot setting can also be a highly efficient strategy for the synthesis of chiral amino alcohols. acs.org Furthermore, the synthesis of fluorinated ethanolamines has been explored, indicating the compatibility of biocatalytic systems with fluorinated substrates. nih.gov

Biocatalytic Method Enzyme/Microorganism Substrate Product Key Advantages
Whole-Cell BioreductionEngineered E. coli, Saccharomyces cerevisiae1-(3-Amino-4-fluorophenyl)ethanone(R)- or (S)-1-(3-Amino-4-fluorophenyl)ethanolCost-effective, no enzyme purification needed, in-situ cofactor regeneration.
Isolated KetoreductasePurified Ketoreductase (KRED)1-(3-Amino-4-fluorophenyl)ethanone(R)- or (S)-1-(3-Amino-4-fluorophenyl)ethanolHigh purity, easier optimization, predictable kinetics.
Coupled Enzyme SystemKRED and Glucose Dehydrogenase (GDH)1-(3-Amino-4-fluorophenyl)ethanone, Glucose(R)- or (S)-1-(3-Amino-4-fluorophenyl)ethanolEfficient cofactor regeneration, drives reaction to completion.

Process Intensification and Scale-Up Investigations in this compound Synthesis Research

The transition from a laboratory-scale synthesis to an industrial production process requires careful consideration of process intensification and scale-up. pharmafeatures.com Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of a pharmaceutical intermediate like this compound, this is of paramount importance. cetjournal.itcetjournal.it

Key Principles of Process Intensification:

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow reactors offers significant advantages. pharmafeatures.combeilstein-journals.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or fast reactions. cetjournal.itcetjournal.it The modular nature of flow systems also allows for easier scale-up by extending the operation time or by numbering up the reactors. beilstein-journals.org

Miniaturization and Microreactors: The use of microreactors can further enhance the benefits of flow chemistry due to their high surface-area-to-volume ratio. This allows for extremely efficient mixing and heat exchange.

Integration of Reaction and Separation: Combining reaction and separation steps in a single unit operation, such as reactive distillation or membrane reactors, can significantly improve process efficiency.

Scale-Up Considerations:

The scale-up of the synthesis of this compound, whether through chemical or biocatalytic routes, presents several challenges. For instance, in a biocatalytic process, maintaining optimal conditions for enzyme activity and stability at a large scale is crucial. In a chemical synthesis, ensuring consistent mixing and temperature control in large batch reactors can be difficult.

A one-pot, two-step procedure for the synthesis of α-alkyl styrene (B11656) derivatives has been demonstrated on a gram scale, highlighting the potential for the scalability of multi-step syntheses. nih.gov Similarly, gram-scale atroposelective C–H olefination reactions have been successfully performed. acs.org

The application of process intensification principles can mitigate many of these scale-up challenges. For example, a continuous flow process developed at the lab scale can often be scaled up more predictably than a batch process. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry has been shown to improve productivity and safety. beilstein-journals.orgpharmasalmanac.com

Process Aspect Batch Processing Challenges Process Intensification Solutions
Heat Transfer Difficult to control temperature in large vessels, potential for hot spots and side reactions.Superior heat exchange in flow reactors, enabling better temperature control.
Mass Transfer Inefficient mixing leading to concentration gradients and reduced reaction rates.Enhanced mixing in microreactors and flow systems.
Safety Large volumes of hazardous reagents and solvents pose significant risks.Smaller reactor volumes in continuous flow reduce the inventory of hazardous materials.
Scalability Scale-up is often not linear and requires significant redevelopment.More predictable and linear scale-up by numbering-up or extending run time.
Productivity Long reaction and work-up times.Reduced reaction times and potential for integrated work-up in continuous systems.

Advanced Spectroscopic and Analytical Characterization of 1 3 Amino 4 Fluorophenyl Ethanol

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of novel compounds, offering the precise mass of the parent ion and its fragments. This precision allows for the unambiguous determination of the molecular formula. For 1-(3-Amino-4-fluorophenyl)ethanol, with a chemical formula of C8H10FNO, the expected exact mass can be calculated and compared with the experimental value, typically within a few parts per million (ppm), confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]+ would be observed, and key fragments would likely arise from:

Loss of a methyl group (CH3): Resulting in an [M-15]+ fragment.

Loss of a hydroxyl group (OH): Leading to an [M-17]+ fragment.

Cleavage of the C-C bond adjacent to the aromatic ring: This could produce fragments corresponding to the substituted phenyl ring and the ethanol (B145695) side chain.

Rearrangement reactions: Such as the loss of water (H2O) to give an [M-18]+ fragment.

Analysis of these fragments helps to piece together the molecular structure, corroborating the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the this compound molecule.

Proton (1H) and Carbon (13C) NMR Analysis of this compound

Proton (¹H) NMR: The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The three protons on the fluorophenyl ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.

Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group will appear as a quartet due to coupling with the adjacent methyl protons.

Methyl Protons (CH3): The three protons of the methyl group will appear as a doublet, split by the adjacent methine proton.

Amino Protons (NH2): The two protons of the amino group will typically appear as a broad singlet.

Hydroxyl Proton (OH): The hydroxyl proton also usually appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Carbon-¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Aromatic Carbons: The six carbons of the phenyl ring will appear in the downfield region (typically δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Carbinol Carbon (C-OH): The carbon atom bonded to the hydroxyl group will appear in the range of δ 60-80 ppm.

Methyl Carbon (CH3): The methyl carbon will appear in the upfield region of the spectrum.

A representative, though not specific to this exact molecule, data interpretation approach for similar structures is often performed using deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, with tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted ppm) ¹³C NMR (Predicted ppm)
Aromatic CH6.5 - 7.5115 - 145
CH(OH)~4.8 (quartet)~70
NH₂Broad singlet-
OHBroad singlet-
CH₃~1.4 (doublet)~25

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial arrangement of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the methine proton and the methyl protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for example, showing correlations from the methine proton to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE cross-peaks are observed between protons that are close in space, even if they are not directly bonded, which helps in determining the conformation of the molecule.

Fluorine (¹⁹F) NMR for Fluoroaromatic Moiety Characterization

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal and its coupling to the adjacent aromatic protons (³JHF and ⁴JHF) would provide definitive evidence for the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to the various functional groups:

N-H Stretching: The amino group (NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. nih.gov

O-H Stretching: The hydroxyl group (OH) will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. core.ac.uk

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the alcohol will appear in the 1050-1250 cm⁻¹ range. core.ac.uk

C-F Stretching: The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region and can be a strong band.

N-H Bending: The scissoring vibration of the amino group is seen around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the aromatic C=C stretching vibrations often give strong Raman signals. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. core.ac.ukresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (NH₂)Stretching3300 - 3500
Hydroxyl (OH)Stretching (broad)3200 - 3600
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Aromatic C=CStretching1450 - 1600
Amino (NH₂)Bending~1600
C-OStretching1050 - 1250
C-FStretching1000 - 1400

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (If Crystalline Forms are Available for Study)

Should single crystals of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and the arrangement of molecules within the crystal lattice. benthamopen.comresearchgate.net

The analysis would reveal:

The planarity of the aromatic ring.

The conformation of the ethanol side chain relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing. The presence of both hydrogen bond donors (NH₂ and OH) and an acceptor (F) suggests the potential for a well-defined hydrogen-bonding network. researchgate.netiucr.org

While no specific crystallographic data for this compound was found in the search results, studies on similar molecules like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and various substituted aminophenyl compounds demonstrate the power of this technique in elucidating detailed structural features and intermolecular interactions. benthamopen.commdpi.comgrowingscience.comaalto.fi

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in determining the purity of this compound and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, with chiral chromatography being essential for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity assessment.

Method Development: A typical HPLC method for an amino-containing aromatic compound would involve reversed-phase chromatography. A C18 column is often the stationary phase of choice due to its versatility. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. The presence of the amino group means that pH control of the mobile phase is crucial to ensure good peak shape and retention time stability. An acidic pH, often achieved with additives like formic acid or trifluoroacetic acid, is commonly used to protonate the amine, leading to better interaction with the stationary phase and improved peak symmetry. Detection is typically performed using a UV detector, set at a wavelength where the fluorinated aromatic ring exhibits strong absorbance.

Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct GC analysis of this compound is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, derivatization is typically required to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. researchgate.net

Common derivatizing agents for compounds with amine and hydroxyl groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The resulting derivatives are more thermally stable and volatile, making them suitable for GC analysis. researchgate.net

The GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Parameter Typical Condition for Derivative
Derivatizing Agent BSTFA with 1% TMCS
Column DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min)
Detector FID at 300 °C

Chiral Chromatography for Enantiomeric Purity Determination (if applicable to chiral isomers of the compound)

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. Chiral chromatography is the most effective technique for this purpose. sigmaaldrich.com

This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. yakhak.orgresearchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol or isopropanol. researchgate.nettsijournals.com The choice and concentration of the alcohol modifier can significantly impact the resolution of the enantiomers. researchgate.net

Alternatively, derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Parameter Typical Condition
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® IA)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) with 0.1% diethylamine
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Hyphenated Analytical Techniques for Integrated Structural and Compositional Analysis (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both structural elucidation and compositional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a powerful tool. phcogj.comresearchgate.net As the derivatized analytes elute from the GC column, they are introduced into the mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the parent ion and its fragmentation pattern, which serves as a molecular fingerprint for identification. This is invaluable for confirming the identity of the main peak and for identifying unknown impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound as it combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, without the need for derivatization. scispace.comqub.ac.uk Electrospray ionization (ESI) is a common ionization technique for this type of compound, typically operating in positive ion mode to protonate the amino group. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites or degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the identification of unknown compounds. ut.ee

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a highly sophisticated technique that provides detailed structural information of analytes as they elute from the LC column. While less common than LC-MS due to lower sensitivity and higher cost, it is unparalleled for the unambiguous structural elucidation of unknown impurities or metabolites without the need for isolation. The continuous-flow NMR analysis provides proton and other relevant NMR spectra of the separated peaks.

Technique Ionization Mode Mass Analyzer Application
GC-MS Electron Ionization (EI)QuadrupoleIdentification of volatile derivatives and impurities
LC-MS Electrospray (ESI)Triple Quadrupole, TOF, OrbitrapPurity assessment, impurity profiling, pharmacokinetic studies
LC-MS/MS ESIQqQ, Q-TOF, Ion TrapStructural elucidation of impurities and metabolites

Computational Chemistry and Theoretical Studies of 1 3 Amino 4 Fluorophenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Properties of 1-(3-Amino-4-fluorophenyl)ethanol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method, though more advanced and accurate methods are often employed.

DFT, on the other hand, is a class of methods where the energy of the molecule is determined as a functional of the electron density. mdpi.com DFT has become exceedingly popular due to its favorable balance of computational cost and accuracy. A variety of functionals are available, with hybrid functionals like B3LYP being widely used for organic molecules. mdpi.comiucr.orgdntb.gov.ua For systems containing fluorine or requiring a more accurate description of non-covalent interactions, other functionals such as M06-2X or ωB97XD may be selected. dntb.gov.uansf.govrsc.org

The choice of a basis set is also critical. Basis sets are sets of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are commonly used for geometry optimization and frequency calculations. iucr.orgdntb.gov.ua For higher accuracy, especially in predicting electronic properties, Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often utilized. rsc.org In a typical study of this compound, geometry optimization and vibrational frequency calculations would first be performed to confirm the structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

The electronic character of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A smaller gap suggests the molecule is more reactive.

For this compound, the locations of the HOMO and LUMO would be of significant interest. The phenyl ring, substituted with an electron-donating amino group and an electron-withdrawing fluorine atom, would have a complex electron density distribution. It is expected that the HOMO would be primarily localized on the phenyl ring and the electron-rich amino group, while the LUMO might be distributed over the aromatic system. DFT calculations can generate visualizations of these orbitals and their corresponding energy levels. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. malayajournal.org These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, as well as the nitrogen atom's lone pair, and positive potential (blue) around the hydroxyl and amine hydrogens.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: The following values are hypothetical examples based on similar molecules and are for illustrative purposes only.

ParameterEnergy (eV)Description
HOMO -5.45Highest Occupied Molecular Orbital; associated with electron-donating capability.
LUMO -0.95Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability.
Energy Gap (ΔE) 4.50Difference between LUMO and HOMO energies; indicates chemical reactivity.

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with considerable accuracy. nsf.govresearchgate.net The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. nsf.govnih.gov For fluorinated compounds, specific functionals like ωB97XD have shown good performance. nsf.govrsc.org Calculated shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. researchgate.net Predicting ¹⁹F chemical shifts can be challenging due to fluorine's high electron density, but relative shifts between different conformers or environments can be very informative. nih.govuni-muenchen.de

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. dntb.gov.ua By calculating the harmonic vibrational frequencies, one can identify the vibrational modes associated with specific functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and C-F and C-N stretching modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. dntb.gov.ua

Molecular Mechanics and Molecular Dynamics Simulations of this compound

While quantum mechanics provides high accuracy for electronic properties, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for studying the conformational landscape and dynamic behavior of molecules.

This compound has several rotatable bonds, leading to a variety of possible three-dimensional structures, or conformers. The conformation of the aminoalcohol side chain is particularly important as it can be influenced by subtle non-covalent interactions. frontiersin.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy at each step using molecular mechanics force fields. The key dihedral angles in this compound would be those defining the orientation of the hydroxyl and amino groups relative to the phenyl ring and each other. The stability of different conformers is governed by a balance of steric repulsion and attractive forces, most notably potential intramolecular hydrogen bonding between the hydroxyl group (donor) and the amino group (acceptor), or vice versa. frontiersin.org Studies on similar aminoalcohols have shown that folded structures stabilized by such intramolecular hydrogen bonds are often the lowest energy conformers. frontiersin.org

Table 2: Hypothetical Low-Energy Conformers of this compound Note: Energies are relative and for illustrative purposes. Dihedral angle defines the HO-C-C-N orientation.

Conformer IDDihedral Angle (τ)Intramolecular H-BondRelative Energy (kcal/mol)
Conf-1 (gauche) ~60°OH···N0.00
Conf-2 (anti) ~180°None+1.5
Conf-3 (gauche') ~-60°None+2.0

The behavior of a molecule can change significantly in solution compared to the gas phase. Computational methods can model these solvent effects in two primary ways: implicitly or explicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. ajchem-a.com This approach is computationally efficient and is often used in conjunction with DFT calculations to model how a solvent's polarity affects the energy, geometry, and properties of the solute. ajchem-a.comrsc.org

Explicit Solvation and Molecular Dynamics (MD): For a more detailed view, molecular dynamics simulations are used. rsc.org In an MD simulation, the solute molecule is placed in a box filled with a large number of explicit solvent molecules (e.g., water or ethanol). The forces on all atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. arxiv.org An MD simulation of this compound in water would reveal detailed information about the specific hydrogen bond networks formed between the solute's amino and hydroxyl groups and the surrounding water molecules, as well as how the solvent influences the conformational preferences of the solute. rsc.org

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational methods are instrumental in mapping the intricate details of chemical reactions. For this compound, this often involves studying its formation, typically through the asymmetric reduction of its ketone precursor, 1-(3-Amino-4-fluorophenyl)ethanone, or its subsequent transformations. nih.govwiley.com

A primary goal of computational reaction mechanism studies is to identify the most plausible pathway a reaction will follow. This is achieved by locating and characterizing the structures of all relevant stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, transition states (TS).

For the synthesis of chiral amines like this compound via asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone, density functional theory (DFT) is a commonly employed method. mdpi.comdntb.gov.ua Researchers can model the interaction between the substrate (ketone), the catalyst (often a chiral transition-metal complex), and the hydrogen source. By calculating the energies of various possible transition states, the pathway that is lowest in energy, and therefore most likely to occur, can be identified. These calculations can explain the origin of stereoselectivity, revealing why one enantiomer is formed in preference to the other. mdpi.com For instance, the model would show how the specific geometry of the chiral catalyst blocks one face of the ketone, directing the hydride attack to the other face. mdpi.com

Table 1: Representative Data from Transition State Analysis for Asymmetric Reduction This table presents hypothetical data representative of what would be obtained from a DFT study on the asymmetric reduction of 1-(3-Amino-4-fluorophenyl)ethanone.

Transition StateKey Interacting Residues of CatalystComputed Relative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Resulting Enantiomer
TS-RePro-chiral Ligand Arm A0.0-350(R)-enantiomer
TS-SiPro-chiral Ligand Arm B+2.5-335(S)-enantiomer

The energy difference between the reactants and the transition state defines the activation energy (Ea) of a reaction. This barrier determines the reaction rate; a lower activation energy corresponds to a faster reaction. Computational chemistry provides a direct route to calculate these energies.

Using the transition state structures identified previously, quantum chemical calculations can yield highly accurate activation energies. These theoretical values can then be used within the framework of Transition State Theory (TST) to estimate reaction rate constants. Comparing the calculated activation energies for competing pathways (e.g., pathways leading to the R- vs. S-enantiomer) allows for a quantitative prediction of enantiomeric excess (ee), which can be directly compared with experimental results.

A complete reaction profile maps the energy changes throughout a transformation, providing both kinetic (activation energies) and thermodynamic (energies of reactants, intermediates, and products) information. nih.gov This allows for a comprehensive understanding of the reaction's feasibility and selectivity.

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound This table illustrates the kind of data generated from a computational profile of a subsequent reaction.

Reaction StepSpeciesΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
Step 1Reactants -> TS1+15.2+16.516.5
Intermediate 1-5.4-4.8-
Step 2Intermediate 1 -> TS2+22.1+23.027.8 (Rate-Determining)
Products-12.8-11.5-

Structure-Reactivity Relationship Studies of this compound using Computational Methods

Computational methods can quantify aspects of a molecule's electronic structure to predict its reactivity. mdpi.com For this compound, this involves analyzing how the interplay between the amino, hydroxyl, and fluoro-substituted phenyl groups influences its chemical behavior.

In Silico Design and Screening of Derivatives or Analogues based on Predicted Chemical Reactivity

The knowledge gained from structure-reactivity studies forms the basis for the rational, in silico design of new molecules. mdpi.com If this compound is an intermediate in a drug synthesis, computational tools can be used to design derivatives with improved properties, such as enhanced reactivity in a key synthetic step or better binding affinity to a biological target. researchgate.netresearchgate.net

For instance, if the goal is to develop a more potent BTK inhibitor, medicinal chemists could start with the scaffold of an existing inhibitor that incorporates the this compound moiety. acs.org They could then computationally introduce various substituents onto the phenyl ring or modify the ethanol (B145695) side chain. For each designed analogue, properties such as binding energy to the BTK active site can be calculated using molecular docking simulations. mdpi.com This allows for the rapid screening of a large virtual library of compounds, prioritizing the most promising candidates for actual synthesis and experimental testing, thereby saving significant time and resources. nih.govnih.gov

Reactivity and Mechanistic Investigations of 1 3 Amino 4 Fluorophenyl Ethanol

Reactions Involving the Alcohol Functionality of 1-(3-Amino-4-fluorophenyl)ethanol

The secondary alcohol group is a versatile functional handle for a variety of chemical transformations, including oxidation, reduction, derivatization, and substitution.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(3-amino-4-fluorophenyl)ethanone. sigmaaldrich.comsigmaaldrich.com This transformation is a common and predictable reaction for secondary alcohols. The selectivity of this reaction is generally high, as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable under standard oxidation conditions for alcohols.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, temperature) and the presence of other sensitive functional groups, such as the amino group on the aromatic ring.

Table 1: Common Oxidation Reagents for Secondary Alcohols

Reagent ClassSpecific ExamplesTypical ConditionsProduct
Chromium-basedPyridinium chlorochromate (PCC), Pyridinium dichromate (PDC)Dichloromethane (B109758) (DCM)1-(3-Amino-4-fluorophenyl)ethanone
Manganese-basedPotassium permanganate (B83412) (KMnO₄)Basic, cold, dilute1-(3-Amino-4-fluorophenyl)ethanone
DMSO-basedSwern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Anhydrous, low temp. (-78 °C)1-(3-Amino-4-fluorophenyl)ethanone
Hypervalent IodineDess-Martin Periodinane (DMP)DCM, room temperature1-(3-Amino-4-fluorophenyl)ethanone

Control of selectivity is crucial to prevent potential side reactions, such as the oxidation of the electron-rich aniline (B41778) ring. Milder, more selective reagents like those used in Swern or Dess-Martin oxidations are often preferred to minimize such outcomes.

The hydroxyl group of this compound can be completely removed through a reduction process known as hydrodeoxygenation. This reaction converts the benzylic alcohol into the corresponding alkyl-substituted arene, 5-ethyl-2-fluoroaniline. This transformation typically proceeds via a two-step sequence: activation of the hydroxyl group followed by reductive cleavage.

Alternatively, methods such as catalytic hydrogenation under harsh conditions or ionic reduction can achieve this transformation. For instance, treatment with triethylsilane in the presence of a strong protic acid or Lewis acid can facilitate the reduction. rsc.org The stereochemical course of such reductions can be influenced by the choice of hydride reducing agent and the substituents on the aromatic ring. rsc.org

Table 2: Representative Hydrodeoxygenation Methods

MethodReagentsIntermediateProduct
Two-Step (Tosyl Ester)1. p-Toluenesulfonyl chloride, Pyridine; 2. Lithium aluminum hydride (LiAlH₄)Tosylate ester5-Ethyl-2-fluoroaniline
Catalytic HydrogenolysisH₂, Pd/CBenzylic carbocation5-Ethyl-2-fluoroaniline
Ionic ReductionTriethylsilane (Et₃SiH), Trifluoroacetic acid (TFA)Protonated alcohol/carbocation5-Ethyl-2-fluoroaniline

Chemoselectivity is a key consideration, as the conditions required for hydrodeoxygenation must be compatible with the amino and fluoro substituents on the aromatic ring.

The hydroxyl group readily participates in esterification and etherification reactions to form a wide range of derivatives.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate conditions yields the corresponding ester. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. researchgate.net Alternatively, for more rapid and higher-yield reactions, an acyl chloride can be reacted with the alcohol in the presence of a non-nucleophilic base like pyridine.

Example Reaction: this compound + Acetic Anhydride (B1165640) → 1-(3-Amino-4-fluorophenyl)ethyl acetate (B1210297)

Etherification: The formation of ethers can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The formation of derivatives like 1-(3-ethoxy-4-fluorophenyl)ethanol (B7997973) demonstrates this possibility. synblock.combldpharm.com

Example Reaction: this compound + NaH, then + Ethyl Iodide → 1-(3-Amino-4-fluorophenyl)ethyl ethyl ether

These derivatization reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a parent compound.

The hydroxyl group (-OH) itself is a poor leaving group. libretexts.org Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. libretexts.org

Common strategies for activation include:

Protonation in Strong Acid: In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The departure of a neutral water molecule is much more favorable, generating a stable secondary benzylic carbocation. This carbocation is then attacked by the halide nucleophile (e.g., Br⁻). libretexts.orgyoutube.com This reaction likely proceeds through an Sₙ1 mechanism. libretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. This forms a sulfonate ester (e.g., a tosylate), where the sulfonate anion is an excellent leaving group. Subsequent reaction with a nucleophile proceeds via an Sₙ2 or Sₙ1 pathway. youtube.com

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. youtube.com

Example Reaction (Activation and Substitution): this compound + SOCl₂ → 1-(1-Chloroethyl)-3-amino-4-fluorobenzene

Reactions of the Aromatic Ring and Fluorine Substituent in this compound

The reactivity of the phenyl ring is governed by the electronic effects of its three substituents: the amino group (-NH₂), the fluoro group (-F), and the 1-hydroxyethyl group (-CH(OH)CH₃).

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the ring based on the nature of the existing substituents.

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance.

Fluoro Group (-F): A deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance electron donation.

1-Hydroxyethyl Group (-CH(OH)CH₃): A weakly deactivating group through induction and an ortho, para-director.

Regioselectivity: The regiochemical outcome of an EAS reaction is determined by the strongest activating group. In this molecule, the amino group is by far the most powerful activating director. Therefore, it will dictate the position of substitution.

The positions ortho to the amino group are C2 and C4. The C4 position is blocked by the fluorine atom. The position para to the amino group (C6) is blocked by the 1-hydroxyethyl group. This leaves the C2 position as the most electronically enriched and sterically accessible site for electrophilic attack.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C2 position. The formation of compounds like 1-(3-Bromo-4-fluorophenyl)ethanol from related precursors highlights that halogenation of this ring system is a feasible process. oakwoodchemical.com

Table 3: Predicted Major Product of Electrophilic Aromatic Substitution

ReactionReagentElectrophile (E⁺)Predicted Major Product
BrominationBr₂, FeBr₃Br⁺1-(2-Bromo-3-amino-4-fluorophenyl)ethanol
NitrationHNO₃, H₂SO₄NO₂⁺1-(3-Amino-4-fluoro-2-nitrophenyl)ethanol
SulfonationFuming H₂SO₄SO₃2-(1-Hydroxyethyl)-6-amino-5-fluorobenzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(3-Amino-4-fluoro-2-acetylphenyl)ethanol

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

The fluorine atom attached to the aromatic ring in this compound is susceptible to nucleophilic aromatic substitution (SNAF). In these reactions, a nucleophile replaces the fluorine atom on the aromatic ring. The rate of this reaction is significantly influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups on the ring can stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. masterorganicchemistry.com

While the amino group is generally considered an activating group, its protonation under acidic conditions can transform it into an electron-withdrawing ammonium (B1175870) group, which can activate the ring towards nucleophilic attack. The reactivity of the fluorine atom in nucleophilic aromatic substitution is notable, as it is a highly electronegative atom, making the C-F bond strong. However, in the context of SNAF, the rate-determining step is often the attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would yield 1-(3-amino-4-methoxyphenyl)ethanol. The reaction conditions, such as solvent and temperature, play a crucial role in the outcome of the reaction. The use of ionic liquids as solvents has been explored to potentially enhance the reaction rates while maintaining the stereochemistry of the products. researchgate.net

Cross-Coupling Reactions for Further Functionalization of the Aromatic Core

The aromatic core of this compound can be further functionalized through various palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally less reactive than other aryl halides in these reactions, suitable catalytic systems have been developed to enable their participation.

Common cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl fluoride (B91410) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of new alkyl, alkenyl, or aryl groups at the position of the fluorine atom. mdpi.com

Stille Coupling: This reaction utilizes organotin compounds as the coupling partners. The Pd(PPh3)4/PEG 400 catalytic system has been shown to be effective for the Stille coupling of aryl bromides and could potentially be adapted for aryl fluorides. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl fluoride and a terminal alkyne. researchgate.net It typically employs a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl fluoride with an amine. This can be used to introduce a secondary or tertiary amine at the fluorine position.

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. dntb.gov.ua

Reactions of the Amino Functionality in this compound

The amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

The primary amino group can be readily acylated, alkylated, and sulfonated to introduce a range of substituents.

Acylation: The amino group reacts with acylating agents such as acid chlorides or anhydrides to form amides. googleapis.comresearchgate.net For example, reaction with acetyl chloride would yield N-(2-fluoro-5-(1-hydroxyethyl)phenyl)acetamide. Under acidic conditions, it is possible to achieve chemoselective O-acylation of the hydroxyl group if the amino group is protonated. nih.gov

Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. nih.gov Selective mono-N-alkylation can be challenging but can be achieved using specific methods like chelation with 9-BBN. organic-chemistry.org Hydrogen borrowing catalysis is another approach for N-alkylation where an alcohol is used as the alkylating agent, with water being the only byproduct. beilstein-journals.org

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide.

These reactions are fundamental for modifying the properties of the molecule, for instance, to protect the amino group during subsequent synthetic steps or to introduce specific functionalities.

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. nih.gov Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations:

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, using copper(I) salts as catalysts.

Schiemann Reaction: This reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. This would lead to a difluorinated aromatic ring.

Gomberg-Bachmann Reaction: This reaction enables the coupling of the diazonium salt with another aromatic compound to form a biaryl system.

Azo Coupling: Diazonium salts can react with activated aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored and used as dyes. researchgate.net

These transformations significantly expand the synthetic utility of this compound by allowing for the introduction of a wide range of functional groups onto the aromatic ring.

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imine can then be reduced, for example, with sodium borohydride (B1222165), in a process known as reductive amination, to yield a secondary amine.

These condensation reactions are crucial for building larger molecular frameworks and for the synthesis of various heterocyclic compounds. pressbooks.pubgrafiati.com The reaction with β-dicarbonyl compounds, for instance, can lead to the formation of various heterocyclic systems.

Stereochemical Aspects of Reactions Involving Chiral this compound

The ethanol (B145695) side chain of this compound contains a chiral center at the carbon bearing the hydroxyl group. This introduces stereochemical considerations into its reactions. When using racemic this compound, reactions at the chiral center will generally produce a racemic mixture of products. However, if an enantiomerically pure form of the starting material is used, the stereochemistry of the reaction becomes a critical factor.

Reactions that occur at the amino or fluorine functionalities, which are remote from the chiral center, are less likely to affect the stereochemistry at the benzylic carbon. However, reactions that proceed through intermediates that can racemize, or reactions that introduce a new stereocenter, will require careful control to maintain or establish the desired stereochemistry.

For example, in the synthesis of chiral 1,3-amino alcohols, stereoselective methods such as palladium-catalyzed allylic C-H amination have been developed to control the formation of new stereocenters relative to an existing one. nih.govresearchgate.netresearchgate.net The introduction of fluorine into amino acids can also influence their biological activity and conformational preferences. nih.gov

The synthesis of enantiopure this compound can be achieved through various methods, including asymmetric synthesis or resolution of the racemic mixture. The use of enantiomerically pure starting materials is crucial for the synthesis of chiral drugs and other biologically active molecules where stereochemistry plays a vital role in their function.

Advanced Applications of 1 3 Amino 4 Fluorophenyl Ethanol in Contemporary Chemical Research

Development of New Reaction Methodologies Utilizing 1-(3-Amino-4-fluorophenyl)ethanol as a Model Substrate

The distinct functionalities of this compound make it an ideal model substrate for the development and optimization of new reaction methodologies. Organic chemists often seek robust and versatile reactions that can tolerate a variety of functional groups. The presence of a primary amine, a secondary alcohol, and a carbon-fluorine bond on an aromatic ring provides a challenging yet representative framework to test the scope and limitations of new catalytic systems and reaction conditions.

For instance, the development of novel C-N cross-coupling reactions can utilize the amino group of this compound to test the efficacy of new palladium or copper catalyst systems. Researchers can evaluate catalyst performance based on yield, reaction time, and functional group tolerance under various conditions. The fluorine atom's strong electron-withdrawing nature influences the reactivity of the aromatic ring and the amino group, providing a valuable electronic data point when developing a reaction's substrate scope. Similarly, new methods for the selective oxidation of secondary alcohols can be tested on the ethanol (B145695) moiety, where the challenge lies in achieving high selectivity without affecting the oxidatively sensitive amino group. The success of a new methodology with a substrate like this compound indicates its potential for broad applicability in complex molecule synthesis.

Role as a Chiral Building Block in Complex Asymmetric Synthesis

The chirality of this compound, stemming from the stereocenter at the carbon bearing the hydroxyl group, makes it a valuable chiral building block in asymmetric synthesis. Access to enantiomerically pure forms of this compound allows for the construction of complex, stereochemically defined molecules. In the synthesis of pharmaceutically relevant compounds, establishing the correct stereochemistry is often critical for biological activity.

As a chiral synthon, it can be incorporated into a larger molecule, transferring its stereochemical information to subsequent products. For example, the amino and hydroxyl groups can be used as handles for further synthetic transformations, such as the formation of amides, esters, or ethers, while retaining the original stereocenter's configuration. This is particularly useful in the synthesis of chiral ligands for asymmetric catalysis or as a key fragment in the convergent synthesis of a complex target molecule. The fluorine atom also provides a unique probe for studying molecular interactions, as it can participate in hydrogen bonding and other non-covalent interactions, influencing the conformational preferences of the final product.

Precursor for Advanced Organic Materials Science

The unique combination of functionalities in this compound makes it a promising precursor for the development of advanced organic materials. Its aromatic and functional groups can be exploited to synthesize polymers, functional coatings, and sensor components with tailored properties.

In polymer science, the amino group can be used for the synthesis of polyamides, polyimides, or polyurethanes. The presence of the fluorine atom can impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific optoelectronic characteristics. For example, fluorinated polymers often exhibit low surface energy, making them suitable for creating hydrophobic and oleophobic coatings.

As a component in sensor technology, the molecule's structure is conducive to designing chemosensors. The amino group can act as a binding site for specific analytes, and this binding event can be transduced into a measurable signal (e.g., a change in fluorescence or color). The electronic properties of the fluorinated aromatic ring can be fine-tuned to modulate the sensor's sensitivity and selectivity.

Material TypePotential ApplicationRole of this compoundKey Functional Groups Utilized
Fluorinated PolyamidesHigh-performance plastics, specialty fibersMonomerAmino group for polymerization
Functional CoatingsHydrophobic/oleophobic surfacesPrecursor to coating materialAromatic fluorine for low surface energy
ChemosensorsAnalyte detectionCore structure of the sensor moleculeAmino group as a binding site

Utility in the Total Synthesis of Complex Natural Products

While direct examples of the incorporation of the entire this compound skeleton into a natural product are specific and may not be broadly documented, its structural motifs are representative of key fragments used in the strategic synthesis of complex natural products. In a synthetic strategy, a molecule with the functionalities of this compound can serve as a versatile starting material or intermediate.

The synthetic utility lies in the strategic disconnection of a complex target molecule into simpler, more readily available building blocks. A fragment containing a chiral amino alcohol on a substituted phenyl ring is a common feature in many alkaloids and other biologically active natural products. For instance, a synthetic chemist might envision a retrosynthetic pathway where a key bond formation involves the coupling of a fragment derived from a molecule like this compound with another complex intermediate. The amino and hydroxyl groups provide reactive sites for forming C-N or C-O bonds, and the stereocenter dictates the stereochemical outcome of the final product. The fluorine atom, while less common in natural products, can be used as a strategic element to block certain metabolic pathways or to fine-tune the electronic properties of an intermediate.

Chemical Probes for Fundamental Chemical Biology Studies

In the field of chemical biology, small molecules are often used as probes to investigate fundamental biological processes at the molecular level. The focus here is on understanding the chemical interactions and transformations that underpin biological function, rather than on developing a therapeutic agent. This compound is well-suited for the design of such chemical probes.

The fluorine atom is particularly valuable in this context. It can serve as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy studies. ¹⁹F NMR is a powerful technique for studying molecular interactions and conformational changes in biological systems because of the high sensitivity of the ¹⁹F nucleus and the lack of a natural fluorine background in most biological samples. A chemical probe incorporating the this compound scaffold could be designed to bind to a specific protein or enzyme. Changes in the ¹⁹F NMR signal upon binding would provide detailed information about the binding event and the local environment of the probe.

Furthermore, the amino group can be used as an attachment point for other functionalities, such as a fluorescent dye or a photoaffinity label. This allows for the creation of multimodal probes that can be used for fluorescence microscopy to visualize the location of a target within a cell, or for photoaffinity labeling to identify unknown binding partners of a particular molecule. The chemical processes being studied with such probes could include enzyme catalysis, protein-protein interactions, or the transport of molecules across cell membranes.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Amino-4-fluorophenyl)ethanol?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as:
  • Friedel-Crafts acylation : Introduce the ethanone group via acyl chloride and Lewis acid catalysts (e.g., AlCl₃), as seen in similar fluorophenyl ethanone derivatives .
  • Condensation reactions : Refluxing precursors (e.g., 4-amino acetophenone) with fluorinated aldehydes in ethanolic solutions under acidic conditions (e.g., acetic acid), followed by work-up (ice-water quenching, filtration) .
  • Functional group interconversion : Reduce ketones to secondary alcohols using agents like NaBH₄ (not explicitly mentioned in evidence but inferred from general practice).

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • IR spectroscopy : Identify functional groups (e.g., O-H stretch ~3250 cm⁻¹, N-H stretch ~3160 cm⁻¹) .
  • Melting point analysis : Compare observed values with literature (e.g., 513–534 K for fluorophenyl derivatives) .
  • TLC monitoring : Track reaction progress (e.g., hexane/ethyl acetate systems) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/acetone mixtures to obtain pure crystals .
  • Filtration and drying : Precipitate products in ice-water and dry under vacuum .

Advanced Research Questions

Q. How can contradictions in regioselectivity during derivative synthesis be resolved?

  • Methodological Answer :
  • Substituent effects : Fluorine (electron-withdrawing) and amino (electron-donating) groups influence reaction pathways. Optimize catalysts (e.g., piperidine for directing nucleophilic attacks) .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity in electrophilic substitutions .

Q. What strategies are effective for studying tautomerism or dynamic processes in this compound?

  • Methodological Answer :
  • Variable-temperature NMR : Monitor proton shifts to detect equilibrium between tautomers .
  • X-ray crystallography : Resolve static structures (e.g., bond lengths/angles in fluorophenyl derivatives) .
  • Computational modeling : Predict tautomeric stability using DFT calculations .

Q. How can researchers design experiments to study reactivity under varying conditions?

  • Methodological Answer :
  • Kinetic studies : Vary temperature (e.g., 25–80°C) and monitor reaction rates via HPLC .
  • Catalyst optimization : Test Lewis acids (AlCl₃) vs. Brønsted acids (H₂SO₄) for acylation efficiency .

Q. What methodologies are recommended for analyzing biological interactions of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorinated analogs (e.g., proteomics research in ) to study binding kinetics .
  • Metabolic pathway studies : Radiolabel the compound to track incorporation in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.